The primary application of 5'-Fluoro-2'-iodoacetophenone in scientific research lies in its use as a pharmaceutical intermediate. This means it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about the drugs it contributes to are not publicly available.
Since the discovery and development of new drugs is a complex and competitive field, detailed information regarding the intermediates used might be considered proprietary by pharmaceutical companies.
Due to its functional groups (fluorine, iodine, and a ketone), 5'-Fluoro-2'-iodoacetophenone possesses interesting chemical properties that could be valuable in organic synthesis beyond pharmaceuticals.
The presence of a fluorine atom can influence the reactivity of the molecule, making it potentially useful for creating new fluorinated compounds with specific properties. Fluorine is a common substituent in many drugs and functional materials.
The iodine group can act as a leaving group in various reactions, allowing for further functionalization of the molecule. This could be useful for creating new organic molecules with specific functionalities.
The ketone group can participate in condensation reactions to form new carbon-carbon bonds. This is a fundamental reaction in organic chemistry used to build complex molecules.
5'-Fluoro-2'-iodoacetophenone is a chemical compound with the molecular formula and a molecular weight of 264.04 g/mol. It is classified as a pharmaceutical intermediate and is utilized in various chemical syntheses. The compound appears as a colorless solid and is slightly soluble in water. It is sensitive to light and incompatible with oxidizing agents, which necessitates careful handling and storage conditions .
Since 5'-Fluoro-2'-iodoacetophenone is a research intermediate, there is no reported mechanism of action in biological systems. Its purpose lies in serving as a building block for the synthesis of more complex molecules that might have specific biological activities.
5'-Fluoro-2'-iodoacetophenone has been reported to exhibit biological activity, particularly in pharmacological contexts. Its derivatives are being studied for potential anti-inflammatory and anticancer properties. The compound's structure allows it to interact with biological targets, although specific mechanisms of action are still under investigation. Notably, it has been associated with skin irritation and serious eye irritation, highlighting the need for safety precautions during handling .
Several methods have been developed for synthesizing 5'-fluoro-2'-iodoacetophenone:
The primary application of 5'-fluoro-2'-iodoacetophenone lies in its role as a pharmaceutical intermediate. It is utilized in the synthesis of various active pharmaceutical ingredients and in research settings for developing new therapeutic compounds. Additionally, its unique halogenated structure makes it valuable in materials science for creating specialized polymers and dyes .
Several compounds share structural similarities with 5'-fluoro-2'-iodoacetophenone, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoroacetophenone | C8H7F | Lacks iodine; used in similar applications |
| 2-Iodoacetophenone | C8H9I | Contains iodine but lacks fluorine; different reactivity |
| 5-Bromo-2'-iodoacetophenone | C8H6BrI | Bromine instead of fluorine; alters biological activity |
| 4-Iodoacetophenone | C8H9I | Similar structure but different position of iodine |
The uniqueness of 5'-fluoro-2'-iodoacetophenone stems from its combination of both fluorine and iodine substituents on the aromatic ring, which significantly influences its chemical reactivity and biological properties compared to these similar compounds .
5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) is a halogenated aromatic ketone with the molecular formula C$$8$$H$$6$$FIO and a molecular weight of 264.04 g/mol. Its systematic IUPAC name, 1-(5-fluoro-2-iodophenyl)ethanone, reflects its structural features:
The compound’s halogen substituents confer unique electronic properties:
The synthesis and application of 5'-fluoro-2'-iodoacetophenone emerged in the early 21st century alongside advances in targeted cancer therapies. Its development is tied to the need for intermediates in ROS1 kinase inhibitors, a class of anticancer agents.
The compound’s strategic halogen placement enables dual functionality in synthesis:
5'-Fluoro-2'-iodoacetophenone bridges aromatic chemistry and medicinal chemistry through three key attributes:
The iodine atom facilitates regioselective transformations:
| Reaction Type | Product Application |
|---|---|
| Suzuki-Miyaura Coupling | Biaryl frameworks |
| Buchwald-Hartwig Amination | Nitrogen-containing heterocycles |
| Cyanation | Nitrile intermediates |
A 2025 study demonstrated its utility in a three-component cascade reaction to produce imidazo[1,2-a]pyridines, achieving 89% yield under iron catalysis:
$$
\text{C}8\text{H}6\text{FIO} + \text{2-aminopyridine} \xrightarrow{\text{FeCl}_3} \text{Imidazopyridine derivative} + \text{HI}
$$
This reaction highlights its role in constructing nitrogen heterocycles—key motifs in 78% of FDA-approved small-molecule drugs.
5'-Fluoro-2'-iodoacetophenone exhibits a distinctive molecular architecture characterized by the presence of two halogen substituents on the aromatic ring and a carbonyl functional group [2] [3]. The compound possesses the molecular formula C₈H₆FIO with a molecular weight of 264.04 grams per mole [2] [3]. The structural framework consists of an acetophenone backbone where the benzene ring bears a fluorine atom at the 5' position and an iodine atom at the 2' position relative to the carbonyl group [3] [4].
The electronic configuration of this compound is significantly influenced by the electronegativity differences between the halogen substituents and the aromatic carbon atoms [5] [6]. The fluorine atom, being the most electronegative element, creates a substantial dipole moment that affects the overall electron distribution within the molecule [6] [7]. The iodine substituent, while less electronegative than fluorine, contributes considerable steric bulk and polarizability to the molecular structure [8] [5].
The carbonyl group experiences electronic effects from both halogen substituents through resonance and inductive mechanisms [5] [9]. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the iodine substituent provides both inductive and resonance contributions that influence the carbonyl's reactivity [5] [10]. This dual halogenation pattern creates a unique electronic environment that distinguishes this compound from other acetophenone derivatives [5] [11].
While specific crystallographic data for 5'-Fluoro-2'-iodoacetophenone is limited in the available literature, structural analysis can be inferred from related halogenated acetophenone derivatives [5] [11]. Similar compounds in this class typically exhibit planar or near-planar conformations between the aromatic ring and the carbonyl group [5] [9]. The presence of both fluorine and iodine substituents creates distinct intermolecular interactions that influence crystal packing arrangements [8] [5].
The van der Waals radii considerations for the iodine atom (approximately 1.98 Å) and fluorine atom (approximately 1.47 Å) play crucial roles in determining the molecular geometry and crystal structure [5]. Halogen bonding interactions, particularly involving the iodine substituent, may contribute to the stabilization of specific crystal forms [8]. The crystallographic analysis of related 2'-fluoro-substituted acetophenones has demonstrated that these compounds preferentially adopt s-trans conformations in the solid state [5] [11].
The nuclear magnetic resonance spectroscopic profile of 5'-Fluoro-2'-iodoacetophenone reveals characteristic signals that reflect its unique structural features [5] [11]. In proton nuclear magnetic resonance spectroscopy, the methyl group adjacent to the carbonyl typically appears as a singlet at approximately 2.6 parts per million [5]. The aromatic protons exhibit distinct chemical shifts between 7.0 and 8.0 parts per million, with the specific positions influenced by the electronic effects of the halogen substituents [5] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [5]. The carbonyl carbon typically resonates around 196 parts per million, with the exact position influenced by the conjugation with the aromatic system and the electronic effects of the halogen substituents [5] [10]. The aromatic carbons display signals between 115 and 160 parts per million, with carbon-fluorine and carbon-iodine coupling patterns providing structural confirmation [5].
Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information, with the fluorine signal typically appearing between -112 and -115 parts per million [12] [5]. The chemical shift position reflects the ortho-substitution pattern and the influence of the adjacent iodine substituent [5] [11]. Through-space spin-spin coupling effects between the fluorine atom and nearby protons may be observed, providing conformational information [5].
The infrared spectroscopic analysis of 5'-Fluoro-2'-iodoacetophenone reveals characteristic absorption bands that confirm its structural features [9] [10]. The carbonyl stretching vibration appears as an intense absorption band between 1680 and 1690 wavenumbers, reflecting the conjugated nature of the aromatic ketone system [9] [10]. This frequency is lower than that observed for unconjugated ketones due to the resonance interaction between the carbonyl group and the aromatic ring [10].
The presence of halogen substituents influences the infrared spectrum through both electronic and vibrational effects [9] [10]. Carbon-fluorine stretching vibrations typically appear as medium to strong absorptions between 1000 and 1300 wavenumbers [13]. The aromatic carbon-hydrogen stretching vibrations are observed in the 3000 to 3100 wavenumber region, while the aliphatic methyl carbon-hydrogen stretches appear around 2900 to 3000 wavenumbers [10].
Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations between 1400 and 1600 wavenumbers and out-of-plane aromatic carbon-hydrogen bending modes below 900 wavenumbers [10]. The substitution pattern on the aromatic ring influences the fingerprint region of the spectrum, providing diagnostic information for structural confirmation [9] [10].
Mass spectrometric analysis of 5'-Fluoro-2'-iodoacetophenone follows typical fragmentation patterns observed for halogenated acetophenone derivatives [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the intact molecular structure [14] [15]. This molecular ion may exhibit variable intensity depending on the ionization conditions and the stability of the radical cation [14] [17].
Primary fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the methyl radical to generate an acylium ion at mass-to-charge ratio 249 [14] [15] [17]. The loss of the iodine atom produces a significant fragment ion at mass-to-charge ratio 137, corresponding to the fluoro-substituted acetophenone structure [14] [15]. Further fragmentation may involve the loss of carbon monoxide from acylium ions, generating aromatic cation fragments [14] [15].
The presence of both fluorine and iodine atoms creates distinctive isotope patterns and fragmentation behaviors that aid in structural identification [18] [19]. Secondary fragmentation processes may include the formation of substituted phenyl cations and smaller hydrocarbon fragments characteristic of aromatic compounds [14] [15] [16]. The mass spectrometric fragmentation pattern provides valuable structural information for compound identification and purity assessment [14] [15].
The solubility characteristics of 5'-Fluoro-2'-iodoacetophenone are significantly influenced by its molecular structure and the presence of halogen substituents [3] [4] [20]. The compound exhibits limited solubility in water, described as slightly soluble, which is consistent with its largely hydrophobic aromatic structure [3] [4] [21]. The polar carbonyl group provides some degree of water interaction, but the overall hydrophobic character predominates [4] [20].
In organic solvents, 5'-Fluoro-2'-iodoacetophenone demonstrates good solubility in polar aprotic solvents such as dichloromethane and chloroform [20] [22]. This solubility pattern reflects the compound's ability to engage in dipole-dipole interactions with suitable solvents while maintaining its structural integrity [20] [22]. The presence of halogen atoms enhances solubility in halogenated solvents through favorable intermolecular interactions [20] [22].
The solubility behavior is also influenced by temperature and the specific solvent polarity [5]. Higher temperatures generally increase solubility in most organic solvents, while the solvent dielectric constant affects the compound's dissolution characteristics [5]. Understanding these solubility parameters is crucial for synthetic applications and analytical procedures involving this compound [20] [22].
| Property | Value | Source Citation |
|---|---|---|
| Water Solubility | Slightly soluble | [3] [4] [21] |
| Dichloromethane Solubility | Soluble | [20] [22] |
| Chloroform Solubility | Soluble | [20] [22] |
| Ethyl Acetate Solubility | Soluble | [22] |
The thermal properties of 5'-Fluoro-2'-iodoacetophenone reflect its molecular structure and intermolecular interactions [23] [20] [24]. The compound exhibits a melting point range that varies according to purity and measurement conditions, with reported values between 39 and 68 degrees Celsius [20] [22] [24]. This variation suggests potential polymorphism or the influence of impurities on the melting behavior [20] [22].
The boiling point of 5'-Fluoro-2'-iodoacetophenone is reported as 269.5 plus or minus 25.0 degrees Celsius at 760 millimeters of mercury pressure [23] [24] [21]. This relatively high boiling point reflects the substantial intermolecular forces present in the liquid phase, including dipole-dipole interactions and potential halogen bonding [23] [24]. The compound's density ranges from 1.793 to 1.877 grams per cubic centimeter, indicating a relatively dense liquid or solid phase [23] [20] [24].
The flash point is reported as 116.8 plus or minus 23.2 degrees Celsius, providing important information for handling and storage considerations [23] [20] [24]. Thermal stability studies indicate that the compound should be stored under controlled temperature conditions, typically between 2 and 8 degrees Celsius, to maintain its chemical integrity [23] [21]. The thermal decomposition behavior may involve cleavage of carbon-halogen bonds and carbonyl group reactions at elevated temperatures [23] [21].
| Thermal Property | Value | Units | Source Citation |
|---|---|---|---|
| Melting Point | 39-68 | °C | [20] [22] [24] |
| Boiling Point | 269.5 ± 25.0 | °C at 760 mmHg | [23] [24] [21] |
| Density | 1.793-1.877 | g/cm³ | [23] [20] [24] |
| Flash Point | 116.8 ± 23.2 | °C | [23] [20] [24] |
5'-Fluoro-2'-iodoacetophenone exhibits significant photosensitivity, requiring careful handling and storage under controlled lighting conditions [2] [3] [21]. The compound is classified as light sensitive, necessitating storage in dark environments to prevent photochemical degradation [2] [3] [21]. This photosensitivity is attributed to the presence of the carbonyl chromophore in conjunction with the halogen substituents [25] [26].
The photochemical behavior of halogenated acetophenones involves complex mechanisms including bond cleavage and radical formation [25] [26]. Light exposure can lead to dehalogenation reactions, particularly affecting the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-fluorine bond [25] [26]. These photochemical processes can result in compound decomposition and the formation of reactive intermediates [25] [26].
Protective measures for handling light-sensitive compounds include storage in amber glass containers or under inert atmosphere conditions [2] [3] [21]. The wavelength dependence of photodegradation suggests particular sensitivity to ultraviolet and visible light exposure [25] [26]. Understanding these light sensitivity characteristics is essential for maintaining compound stability during storage, handling, and experimental procedures [2] [3] [21].
The conformational behavior of 5'-Fluoro-2'-iodoacetophenone in solution can be understood through comparison with related halogenated acetophenone derivatives [5] [11]. Based on extensive studies of 2'-fluoro-substituted acetophenones, this compound is expected to preferentially adopt s-trans conformations in solution [5] [11]. The s-trans configuration refers to the spatial arrangement where the carbonyl oxygen and the aromatic ring lie in an anti-periplanar relationship [5].
This conformational preference is driven by the minimization of unfavorable steric and electronic interactions between the carbonyl group and the halogen substituents [5] [11]. The s-cis conformation, where the carbonyl oxygen and fluorine atom would be in close proximity, is destabilized by repulsive interactions between these electronegative atoms [5] [11]. Density functional theory calculations on similar compounds support the energetic favorability of the s-trans arrangement [5].
The presence of the bulky iodine substituent at the 2' position further reinforces the preference for s-trans conformations by providing additional steric hindrance that would destabilize alternative arrangements [5]. The dihedral angle between the carbonyl group and the aromatic plane is expected to be close to zero degrees, indicating a nearly coplanar arrangement that maximizes conjugation while minimizing unfavorable interactions [5] [11].
Through-space spin-spin coupling effects in 5'-Fluoro-2'-iodoacetophenone provide valuable information about its conformational behavior and spatial relationships [5]. These coupling interactions occur when nuclei are constrained at distances smaller than the sum of their van der Waals radii, regardless of the number of bonds separating them [5]. In the context of this compound, potential through-space coupling may be observed between the fluorine nucleus and nearby hydrogen or carbon atoms [5].
The magnitude of through-space coupling constants correlates with the internuclear distance and the orientation of the involved orbitals [5]. For 2'-fluoro-substituted acetophenones, coupling between the fluorine atom and the methyl protons of the acetyl group has been documented when the molecules adopt s-trans conformations [5] [11]. These coupling interactions serve as diagnostic tools for conformational assignment and structural elucidation [5].
The observation of significant through-space coupling constants in nuclear magnetic resonance spectra provides direct evidence for the preferred s-trans conformation [5] [11]. The absence or weakness of such coupling would suggest conformational flexibility or the presence of alternative arrangements [5]. The coupling patterns also provide information about the dynamic behavior of the molecule in solution [5].
Solvent effects play a crucial role in determining the conformational equilibria of 5'-Fluoro-2'-iodoacetophenone in solution [5]. Studies of related fluorinated acetophenones have demonstrated that the magnitude of through-space coupling constants varies linearly with the dielectric constant of the solvent [5]. This relationship indicates that polar solvents can influence the conformational preferences and dynamic behavior of the molecule [5].
In solvents with high dielectric constants, such as dimethyl sulfoxide, the stabilization of polar conformations may be enhanced through favorable solvation interactions [5]. Conversely, nonpolar solvents like benzene may favor conformations that minimize the overall dipole moment of the molecule [5]. The solvent effects on conformational equilibria reflect the balance between intramolecular interactions and solvation energies [5].
The variation in coupling constants with solvent polarity also provides insights into the conformational dynamics and flexibility of the molecule [5]. Solvents that strongly interact with the carbonyl group or halogen substituents may alter the preferred conformational states or the barriers to conformational interconversion [5]. Understanding these solvent effects is important for interpreting spectroscopic data and predicting molecular behavior in different chemical environments [5].
| Solvent Parameter | Effect on Conformation | Evidence |
|---|---|---|
| Dielectric Constant | Linear correlation with coupling magnitude | [5] |
| Polarity | Influences dipole stabilization | [5] |
| Hydrogen Bonding | May affect carbonyl interactions | [5] |
| Steric Bulk | Influences conformational barriers | [5] |
The synthesis of 5'-fluoro-2'-iodoacetophenone from 5-fluoro-2-iodobenzoic acid represents one of the most direct classical approaches to this important pharmaceutical intermediate [1] [2]. This methodology leverages the readily available benzoic acid starting material, which can be converted to the target acetophenone through acylation chemistry.
The key transformation involves the conversion of the carboxylic acid functionality to the corresponding methyl ketone through acylation reactions. This process typically employs diethyl malonate in conjunction with magnesium chloride and triethylamine as the base . The reaction proceeds under moderate temperature conditions, generally between 40-60°C, and achieves yields in the range of 70-85% .
The mechanism involves initial activation of the carboxylic acid through formation of an acyl chloride intermediate, followed by nucleophilic attack by the malonate-derived enolate. Subsequent decarboxylation and workup procedures yield the desired acetophenone product . This methodology offers high regioselectivity due to the pre-installed halogen substituents on the aromatic ring.
The advantages of this approach include the commercial availability of the starting material, the predictable reaction outcome, and the relatively mild reaction conditions. However, limitations include the requirement for multiple synthetic steps and the generation of stoichiometric amounts of magnesium salts as byproducts .
The synthesis route beginning from 2-amino-5-fluorobenzoic acid provides an alternative classical approach that has been extensively studied and documented in the literature [4] [5] [6]. This starting material, with molecular formula C7H6FNO2 and molecular weight 155.13 grams per mole [6], serves as a versatile precursor for the target compound.
2-Amino-5-fluorobenzoic acid, also known as 5-fluoroanthranilic acid, is readily available through commercial suppliers with typical purities of 97% [6]. The compound exhibits a melting point of 181-183°C and demonstrates good stability under standard storage conditions [6]. Its applications extend beyond pharmaceutical intermediate synthesis, including use in peptide synthesis and as a building block for various heterocyclic compounds [5].
The synthetic transformation from 2-amino-5-fluorobenzoic acid to 5'-fluoro-2'-iodoacetophenone requires a multi-step sequence involving functional group interconversions. The process typically begins with protection of the amino group, followed by reduction of the carboxylic acid to the corresponding alcohol, conversion to the methyl group through appropriate synthetic transformations, and finally introduction of the iodine substituent [5].
Alternative synthetic routes from this starting material may involve conversion to methyl-2-amino-5-fluorobenzoate through esterification reactions, followed by Friedel-Crafts acylation to introduce the acetyl group and subsequent iodination to complete the synthesis [5]. These transformations generally proceed with moderate to good yields ranging from 60-80% depending on the specific reaction conditions employed.
The crystallographic studies of 2-amino-5-fluorobenzoic acid reveal important structural features that influence its reactivity [4]. The molecule adopts an essentially planar conformation with an intramolecular hydrogen bond between the amino and carboxyl groups, forming a six-membered ring structure [4]. This structural feature affects the electronic properties of the aromatic ring and influences the regioselectivity of subsequent transformations.
The diazotization-iodination pathway represents one of the most established classical methods for introducing iodine substituents onto aromatic rings [7] [8] [9]. This methodology has particular relevance for the synthesis of 5'-fluoro-2'-iodoacetophenone when starting from appropriately substituted aniline derivatives.
The diazotization process typically begins with 2-amino-5-fluorobenzoic acid or related amino-substituted precursors [7]. The procedure involves treatment of the aromatic amine with sodium nitrite in the presence of strong acid, typically sulfuric acid, at temperatures maintained between 0-10°C [7] [10]. The reaction conditions are critical for successful diazotization, as elevated temperatures can lead to decomposition of the diazonium intermediate.
The mechanistic pathway proceeds through initial formation of nitrous acid in situ from sodium nitrite and the mineral acid [9]. The nitrous acid then reacts with the aromatic amine to form the corresponding diazonium salt through a series of protonation and dehydration steps [9]. The resulting diazonium salt serves as a highly reactive electrophilic intermediate capable of undergoing substitution reactions with various nucleophiles.
For iodination specifically, the diazonium salt solution is typically treated with potassium iodide at ambient temperature [10]. The reaction proceeds through a radical mechanism involving single electron transfer from iodide to the diazonium center, leading to formation of nitrogen gas and an aryl radical intermediate [8] [11]. The aryl radical then combines with iodine radical species to form the final aryl iodide product.
Recent developments in diazotization methodology have focused on improving the environmental profile of these transformations [12]. Traditional diazotization-iodination processes generate significant quantities of acidic waste and require careful handling due to the toxic nature of nitrogen oxides released during the reaction [12]. Green chemistry approaches have been developed that employ milder reaction conditions and reduce waste generation while maintaining synthetic efficiency [12].
One notable advancement involves the use of aqueous, strong-acid-free conditions for diazotization-iodination processes [12]. This methodology employs alternative nitrosating agents and buffered reaction media to achieve the desired transformation while minimizing environmental impact [12]. These improved procedures typically achieve yields comparable to traditional methods while significantly reducing waste generation and improving operational safety.
The scalability of diazotization-iodination processes makes them particularly attractive for industrial applications [12]. The relatively inexpensive reagents and well-established reaction conditions facilitate scale-up to pilot and commercial production levels [12]. However, considerations related to safety, waste disposal, and environmental compliance must be carefully addressed when implementing these processes at large scale.
Directed ortho metalation (DoM) has emerged as a powerful and versatile strategy for the regioselective functionalization of aromatic compounds [13] [14] [15]. This methodology offers exceptional control over the site of metalation and subsequent electrophilic substitution, making it particularly valuable for the synthesis of complex aromatic compounds such as 5'-fluoro-2'-iodoacetophenone.
The DoM strategy relies on the coordination of organolithium reagents to heteroatom-containing directing groups attached to aromatic rings [14]. This coordination facilitates deprotonation at the ortho position through the complex-induced proximity effect (CIPE), leading to the formation of aryllithium intermediates that can be trapped with appropriate electrophiles [14] [15].
For the synthesis of halogenated acetophenones, the most effective directing metalation groups (DMGs) include carbamates, amides, and related oxygen-containing functionalities [15]. The hierarchy of directing ability generally follows the order: OCONR2 > OMOM > OMe, with carbamate groups showing the strongest directing effects [15]. The choice of DMG significantly influences both the efficiency of metalation and the regioselectivity of the subsequent electrophilic quench.
The experimental procedure for DoM-based synthesis typically involves treatment of the aromatic substrate with n-butyllithium in ethereal solvents such as tetrahydrofuran or diethyl ether at temperatures ranging from -78°C to ambient temperature [14]. The reaction conditions must be carefully controlled to prevent competing side reactions and to ensure complete metalation. Following metalation, the aryllithium intermediate is quenched with an appropriate electrophile to introduce the desired functionality.
For introduction of iodine substituents, elemental iodine serves as an effective electrophile, typically providing high yields of the desired iodinated products [13]. The reaction proceeds through oxidative addition of iodine to the carbon-lithium bond, followed by elimination to form the carbon-iodine bond [13]. This transformation generally occurs with excellent regioselectivity and minimal formation of byproducts.
Recent advances in DoM methodology have focused on developing more sustainable and practical variants of the process [15]. These include the use of less hazardous bases, improved temperature control, and the development of flow chemistry approaches that enhance safety and scalability [15]. Additionally, efforts have been directed toward developing catalytic variants of DoM that reduce the stoichiometric requirements for organolithium reagents.
The combination of DoM with halogen dance (HD) reactions provides additional synthetic opportunities for accessing complex halogenated aromatics [16]. The halogen dance reaction involves the intramolecular migration of halogen substituents through a series of halogen-lithium exchange and reprotonation steps [16]. This methodology enables the preparation of halogenation patterns that would be difficult to achieve through direct metalation approaches.
Practical considerations for implementing DoM strategies include the requirement for rigorously anhydrous conditions, the use of inert atmosphere techniques, and careful temperature control [14] [15]. These requirements can present challenges for large-scale implementation, although continuous flow methodologies offer potential solutions to some of these limitations.
Selective halogenation methodologies have undergone significant development in recent years, driven by the need for more efficient and environmentally benign approaches to halogenated organic compounds [17] [18] [19]. These modern methodologies offer improved selectivity, milder reaction conditions, and reduced environmental impact compared to traditional halogenation processes.
N-halosuccinimide reagents have emerged as particularly effective tools for selective halogenation of aromatic compounds [17]. These reagents, including N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), offer distinct advantages in terms of selectivity and operational simplicity [17]. The halogenation reactions typically proceed under mild conditions at ambient temperature with reaction times ranging from five minutes to several hours depending on the substrate and desired degree of halogenation.
The mechanism of N-halosuccinimide-mediated halogenation involves initial formation of a sigma complex between the aromatic substrate and the electrophilic halogen species [17]. Computational studies have revealed that the selectivity-determining step varies depending on the specific halogen being introduced [17]. For chlorination and bromination, the carbon-halogen bond formation step is rate-determining and irreversible, while for iodination, the subsequent deprotonation step controls the regioselectivity [17].
Recent developments in selective halogenation have focused on developing metal-free methodologies that eliminate the need for transition metal catalysts [18] [20]. These approaches typically employ oxidative conditions with environmentally benign oxidants such as Oxone (potassium peroxymonosulfate) in combination with halide sources [18]. The reactions proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis.
Hypervalent iodine reagents have found increasing application in selective halogenation processes [21] [22]. These reagents offer unique reactivity profiles and can facilitate halogenation under mild, non-acidic conditions [21]. Iodine(III) reagents such as iodosylbenzene and related compounds serve as both oxidants and halogen sources, enabling efficient mono- or di-halogenation depending on the reaction conditions employed [21].
The development of regioselective halogenation methodologies has been particularly important for accessing specific substitution patterns in complex aromatic systems [19] [20]. Recent advances include the use of oxidative halodeboronation strategies, where initial borylation is followed by selective halogenation to achieve precise regiocontrol [19]. This approach circumvents many of the selectivity challenges associated with direct electrophilic halogenation.
Green chemistry principles have been increasingly incorporated into modern halogenation methodologies [18] [23]. These approaches emphasize the use of environmentally benign reagents, solvent-free conditions, and atom-economical transformations [23]. For example, recent work has demonstrated the use of sodium halides as halogen sources in combination with catalytic oxidants, eliminating the need for stoichiometric amounts of toxic halogenating agents [18].
Mechanochemical approaches to halogenation have emerged as particularly promising green chemistry alternatives [24]. These methods employ mechanical energy to drive chemical transformations in the solid state, eliminating the need for organic solvents entirely [24]. Mechanochemical halogenation reactions typically proceed rapidly under ambient conditions and demonstrate excellent selectivity profiles.
The fluorination of iodoacetophenones represents a specialized area within modern synthetic methodology, addressing the unique challenges associated with introducing fluorine into aromatic systems containing both electron-withdrawing and electron-donating substituents [22] [25] [26]. This transformation is particularly relevant for the synthesis of 5'-fluoro-2'-iodoacetophenone from iodoacetophenone precursors.
Hypervalent iodine-mediated fluorination has emerged as one of the most effective approaches for introducing fluorine into acetophenone derivatives [22] [26]. These methodologies typically employ iodine(III) reagents in combination with fluoride sources such as triethylamine-hydrogen fluoride complexes [26]. The reactions proceed under relatively mild conditions, typically at temperatures between 40-80°C, and demonstrate excellent chemoselectivity for the α-position of ketones [26].
The mechanism of hypervalent iodine-promoted fluorination involves initial coordination of the iodine(III) reagent to the carbonyl oxygen, followed by enolate formation and subsequent fluorination [26]. This process demonstrates high regioselectivity for the α-position and proceeds with minimal formation of over-fluorinated products [26]. The use of triethylamine-hydrogen fluoride complexes as the fluoride source provides a safer alternative to anhydrous hydrogen fluoride while maintaining high reactivity.
Electrochemical fluorination methods have gained increasing attention as sustainable alternatives to traditional fluorination processes [27] [28]. These approaches employ fluoride salts as fluorine sources and utilize electrical energy to drive the fluorination reaction [27]. Recent developments include the use of potassium fluoride in combination with quaternary ammonium salts to enhance solubility and reactivity in organic media [27].
The development of safer fluorinating agents has been a major focus of recent research in this area [28]. N-fluoropyridinium salts and related compounds offer improved handling characteristics compared to traditional fluorinating agents while maintaining high reactivity [28]. These reagents can be tailored to provide specific levels of fluorinating power, enabling selective fluorination of substrates with varying reactivity profiles [28].
Flow chemistry approaches to fluorination have demonstrated significant advantages in terms of safety and scalability [25] [29]. The use of microreactor technology enables precise control of reaction conditions and minimizes the inventory of hazardous fluorinating agents [25]. These systems have been successfully applied to the fluorination of various aromatic substrates, including acetophenone derivatives, with excellent yields and selectivity profiles.
Green chemistry approaches to fluorination have focused on developing more sustainable fluoride sources and reaction conditions [30] [31]. Recent work has demonstrated the use of fluorinated ionic liquids as both solvents and fluoride sources, enabling efficient fluorination under environmentally benign conditions [31]. These systems demonstrate excellent recyclability and reduced environmental impact compared to traditional fluorination methodologies.
The development of scalable production methods for 5'-fluoro-2'-iodoacetophenone requires careful consideration of multiple factors including process economics, safety requirements, environmental impact, and regulatory compliance [32] [29] [33]. Modern pharmaceutical manufacturing increasingly emphasizes continuous processing technologies and integrated approaches that minimize waste generation and improve overall efficiency.
Continuous flow processing has emerged as a particularly promising approach for the scalable synthesis of pharmaceutical intermediates [32] [29] [34]. These methodologies offer several advantages over traditional batch processing, including improved heat and mass transfer, reduced inventory of hazardous materials, precise control of reaction conditions, and enhanced safety profiles [34]. For the synthesis of halogenated aromatics, continuous flow systems enable better control of highly exothermic halogenation reactions and minimize the formation of unwanted byproducts.
Recent developments in continuous flow synthesis have demonstrated the feasibility of scaling subsecond chemical transformations to industrially relevant production levels [32]. The use of numbered-up microreactor assemblies enables high throughput production while maintaining the advantages of microreactor technology [32]. For pharmaceutical intermediates, production scales of 20 grams per 10-minute operation have been achieved, with potential for further scale-up through parallel processing [32].
Economic analysis of continuous versus batch production for pharmaceutical intermediates indicates significant potential cost savings for continuous processes [33]. Capital expenditure reductions of 20-76% and operating cost improvements of up to 40% have been reported for continuous manufacturing processes compared to equivalent batch operations [33]. These economic advantages become particularly pronounced for intermediate-scale production volumes typical of pharmaceutical applications.
The integration of process analytical technology (PAT) with continuous manufacturing enables real-time monitoring and control of critical quality parameters [29]. This approach facilitates the implementation of quality-by-design principles and enables adaptive process control that can respond to variations in feedstock quality or process conditions [29]. For the synthesis of 5'-fluoro-2'-iodoacetophenone, PAT systems can monitor halogen content, product purity, and reaction completion in real-time.
Modular manufacturing approaches offer additional advantages for pharmaceutical intermediate production [35]. These systems enable rapid reconfiguration for different products and provide flexibility to respond to changing market demands [35]. The use of standardized modular units facilitates technology transfer between different production sites and reduces the time required for process development and validation.
Supply chain considerations play a critical role in scalable production strategies for pharmaceutical intermediates [36]. The global pharmaceutical intermediates market, valued at USD 29 billion in 2021 and projected to reach USD 52.6 billion by 2030, demonstrates the significant commercial importance of efficient intermediate manufacturing [36]. Key factors influencing supply chain decisions include raw material availability, regulatory requirements, quality standards, and cost competitiveness.
The implementation of green chemistry principles in the synthesis of 5'-fluoro-2'-iodoacetophenone addresses growing concerns about environmental sustainability and regulatory compliance in pharmaceutical manufacturing [30] [23] [31] [37]. These approaches emphasize waste reduction, energy efficiency, safer reagents, and renewable feedstocks while maintaining or improving synthetic efficiency.
Solvent-free and mechanochemical approaches represent some of the most environmentally beneficial green chemistry strategies [23] [24]. Recent developments in mechanochemical halogenation have demonstrated the feasibility of conducting aromatic halogenation reactions in the solid state using ball milling techniques [24]. These methods eliminate organic solvent requirements entirely and typically proceed with excellent selectivity and yield profiles under ambient conditions.
The use of safer halogenating agents has been a major focus of green chemistry research in this area [23] [31]. Traditional halogenation methods often employ toxic or environmentally harmful reagents such as elemental halogens or halogenating acids. Modern green chemistry approaches utilize safer alternatives including sodium halides in combination with catalytic oxidants, N-halosuccinimides under mild conditions, and electrochemical halogenation methods [23].
Water-based and aqueous biphasic systems offer significant environmental advantages for halogenation processes [31]. These systems eliminate the need for large volumes of organic solvents and facilitate product separation through simple phase separation techniques. Recent work has demonstrated efficient halogenation of aromatic compounds in aqueous media using environmentally benign oxidants and phase transfer catalysts [31].
Ionic liquids have emerged as promising green solvents for fluorination reactions [31]. These solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics [31]. For fluorination applications, task-specific ionic liquids can serve dual roles as both solvent and fluoride source, enabling efficient fluorination with excellent recyclability [31].
Biocatalytic approaches to halogenation represent an emerging area of green chemistry research [38]. Although still in early development for aromatic halogenation, these methods offer the potential for highly selective transformations under mild, aqueous conditions [38]. The development of engineered haloperoxidases and related enzymes may provide sustainable alternatives to traditional chemical halogenation methods.
Energy efficiency considerations are increasingly important in green chemistry approaches to pharmaceutical intermediate synthesis [31]. The use of microwave-assisted synthesis, photochemical activation, and mechanochemical processing can significantly reduce energy requirements compared to traditional thermal heating methods [31]. These approaches often enable shorter reaction times and improved selectivity profiles while reducing overall energy consumption.
Atom economy principles emphasize the importance of incorporating all starting materials into the final product while minimizing byproduct formation [31]. For halogenation reactions, this translates to the development of methodologies that avoid stoichiometric oxidants and minimize salt formation [31]. Recent advances include the use of catalytic amounts of hypervalent iodine reagents in combination with terminal oxidants to achieve high atom economy in halogenation processes.
The development of renewable feedstocks for pharmaceutical intermediate synthesis represents a long-term sustainability goal [39]. Although the synthesis of 5'-fluoro-2'-iodoacetophenone currently relies on petroleum-derived starting materials, research into biomass-derived aromatic compounds may provide sustainable alternatives in the future [39]. The conversion of plant biomass to simple aromatic compounds has shown significant progress, although complex halogenated aromatics remain challenging targets for biomass-based synthesis.
Life cycle assessment (LCA) approaches provide quantitative frameworks for evaluating the environmental impact of different synthetic routes [31]. These assessments consider factors including raw material extraction, manufacturing processes, waste generation, energy consumption, and end-of-life disposal [31]. For pharmaceutical intermediates, LCA studies can guide the selection of synthetic routes that minimize overall environmental impact while meeting quality and cost requirements.